4-Bromo-2'-methoxy-5'-methylbiphenyl
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFUSKSNZGWRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260123 | |
| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-34-5 | |
| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2'-methoxy-5'-methylbiphenyl molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-2'-methoxy-5'-methylbiphenyl: Properties, Synthesis, and Research Applications
Authored by a Senior Application Scientist
Introduction: Biphenyl and its substituted derivatives represent a class of organic compounds of significant interest to the pharmaceutical and materials science industries. Their unique structural, electronic, and conformational properties make them privileged scaffolds in drug design and versatile building blocks for functional materials. This technical guide provides a detailed overview of 4-Bromo-2'-methoxy-5'-methylbiphenyl, a specific derivative for which public domain data is scarce. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogues, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its core characteristics, a plausible synthetic strategy, and its potential applications.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental identity of any chemical compound begins with its molecular formula and weight. For 4-Bromo-2'-methoxy-5'-methylbiphenyl, these have been determined through structural analysis.
Molecular Structure and Formula
The nomenclature "4-Bromo-2'-methoxy-5'-methylbiphenyl" defines a precise arrangement of functional groups on a biphenyl core structure. This consists of:
-
A biphenyl framework, which is two phenyl rings linked by a single bond.
-
A bromine atom at the 4-position of the first phenyl ring.
-
A methoxy group (-OCH₃) at the 2'-position of the second phenyl ring.
-
A methyl group (-CH₃) at the 5'-position of the second phenyl ring.
Based on this structure, the molecular formula is determined to be C₁₄H₁₃BrO .
Molecular Weight and Other Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | Calculated |
| Molecular Weight | 277.16 g/mol | Calculated |
| Exact Mass | 276.01497 Da | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | Analogues |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, ether, and dichloromethane. | Analogues |
| CAS Number | Not Assigned | N/A |
Part 2: Synthetic Strategy: A Focus on Suzuki-Miyaura Coupling
The construction of the biaryl C-C bond is a cornerstone of biphenyl synthesis. The Suzuki-Miyaura coupling reaction stands out as a highly efficient and versatile method, demonstrating broad functional group tolerance and often proceeding under mild conditions.[1][2] This makes it an ideal choice for the proposed synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl.
Proposed Retrosynthetic Analysis
The target molecule can be disconnected at the central C-C bond between the two phenyl rings. This leads to two potential precursor pairs for a Suzuki-Miyaura coupling:
-
4-Bromophenylboronic acid and 1-bromo-2-methoxy-5-methylbenzene.
-
(2-methoxy-5-methylphenyl)boronic acid and 1,4-dibromobenzene.
The choice between these routes would depend on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail the first approach.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for biphenyl synthesis.[3]
-
Reaction Setup: To a round-bottom flask, add 4-bromophenylboronic acid (1.2 equivalents) and 1-bromo-2-methoxy-5-methylbenzene (1.0 equivalent).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), is then added.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), is added under an inert atmosphere.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 4-Bromo-2'-methoxy-5'-methylbiphenyl.
Workflow Visualization
Caption: Proposed synthetic workflow for 4-Bromo-2'-methoxy-5'-methylbiphenyl via Suzuki-Miyaura coupling.
Part 3: Potential Applications in Research and Drug Development
While no specific biological activities have been reported for 4-Bromo-2'-methoxy-5'-methylbiphenyl, the structural motifs present in this molecule are found in numerous compounds with significant pharmacological properties. This suggests several promising avenues for future research.
Anticancer Activity
Many substituted biphenyl compounds have been investigated as potential anticancer agents.[4][5] The biphenyl scaffold can mimic the side chains of amino acids like phenylalanine or tyrosine, enabling it to interact with enzymatic active sites. The presence of methoxy and bromo groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to interactions with various biological targets. For instance, some bromophenol derivatives have shown the ability to induce apoptosis in cancer cells and exhibit antioxidant properties.[5][6] Research into 4-Bromo-2'-methoxy-5'-methylbiphenyl could involve screening against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.
Enzyme Inhibition
The methoxyphenyl moiety is a common feature in compounds designed to inhibit various enzymes.[7] For example, derivatives of this class have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases.[7] The specific substitution pattern of 4-Bromo-2'-methoxy-5'-methylbiphenyl could confer selectivity for certain enzyme targets, making it a candidate for screening in enzyme inhibition assays.
PD-1/PD-L1 Inhibition
Recent research has highlighted biphenyl derivatives as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[8] The 2-methoxy-biphenyl core has been identified as a valuable component in the design of such inhibitors.[8] This suggests that 4-Bromo-2'-methoxy-5'-methylbiphenyl could serve as a scaffold for the development of novel immunomodulatory agents.
Part 4: Safety and Handling
As no specific safety data sheet (SDS) exists for 4-Bromo-2'-methoxy-5'-methylbiphenyl, precautions should be based on the known hazards of structurally similar compounds, such as other brominated biphenyls.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Toxicology: While the specific toxicity is unknown, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is an irritant and potentially toxic.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Taylor, R. J. K., & Unsworth, W. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of York.
-
AOBChem. (n.d.). 4-bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl. Retrieved February 12, 2024, from [Link]
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19089-19114.
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents.... Retrieved February 12, 2024, from [Link]
- Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
-
ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved February 12, 2024, from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine. Retrieved February 12, 2024, from [Link]
-
ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved February 12, 2024, from [Link]
- Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 12, 2024, from [Link]
- Wang, C., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10595-10614.
-
PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. Retrieved February 12, 2024, from [Link]
-
The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved February 12, 2024, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved February 12, 2024, from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Biphenyl Derivatives for Liquid Crystal Intermediates
[1]
Executive Summary
This technical guide provides a rigorous analysis of biphenyl derivatives as core intermediates for liquid crystal (LC) materials.[1] While biphenyl scaffolds are common in pharmaceutical chemistry (e.g., angiotensin II receptor blockers), their application in materials science demands distinct purity profiles and structural engineering.
This document bridges the gap between organic synthesis and materials engineering. It details the Suzuki-Miyaura cross-coupling as the primary synthetic engine, analyzes the structure-property relationships of fluorinated cores, and establishes a self-validating purification protocol essential for achieving the high resistivity (
Part 1: Molecular Engineering of the Biphenyl Core
The biphenyl unit serves as the rigid "mesogen" core responsible for the anisotropic properties of the LC. Unlike isotropic fluids, LCs must maintain long-range orientational order while flowing.
Structure-Property Logic
The design of a biphenyl LC intermediate relies on three distinct zones. Modifications in these zones directly dictate the phase transition temperatures (
| Molecular Zone | Chemical Moiety | Function | Critical Parameter |
| Rigid Core | Biphenyl / Terphenyl | Provides geometric anisotropy. | Mesophase Stability: Extended conjugation stabilizes the nematic phase. |
| Flexible Tail | Alkyl / Alkoxy chain ( | Induces fluidity and lowers melting point. | Viscosity ( |
| Polar Head | Cyano (-CN), Fluoro (-F), Isothiocyanato (-NCS) | Generates dipole moment. | Dielectric Anisotropy ( |
The Fluorine Effect
Lateral fluorination is the most powerful tool for tuning viscosity and melting points. Unlike hydrogen, fluorine exerts a strong electronegative effect with minimal steric bulk.[2]
-
Viscosity Reduction: Lateral fluorine disrupts
stacking between biphenyl cores, lowering rotational viscosity ( ). -
Dielectric Tuning: Positioning fluorine ortho to the terminal polar group enhances positive
. Positioning it meta can induce negative (used in Vertical Alignment modes).
Figure 1: Impact of lateral fluorination on the thermodynamic and electrical properties of biphenyl mesogens.
Part 2: Synthetic Pathways & Catalytic Strategies
The synthesis of LC intermediates mirrors medicinal chemistry but prioritizes catalyst removal over yield. Palladium residues are fatal to LC display performance, causing image sticking and voltage holding ratio (VHR) decay.
The Standard: Suzuki-Miyaura Coupling
The coupling of aryl boronic acids with aryl halides is the industry standard for constructing the biphenyl core.
Target Molecule: 4'-pentyl-4-biphenylcarbonitrile (5CB Analog)
Reaction: 4-pentylphenylboronic acid + 4-bromobenzonitrile
Experimental Protocol (Self-Validating)
Reagents:
-
4-Bromobenzonitrile (1.0 eq)[1]
-
4-Pentylphenylboronic acid (1.2 eq)
-
Catalyst:
(1-3 mol%) or /S-Phos for sterically hindered substrates. -
Base:
(2.0 eq) or (for faster rates). -
Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the solvent mixture with Argon for 30 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
Addition: Charge the reaction vessel with halide, boronic acid, and base. Add the degassed solvent via cannula. Add catalyst last under positive Argon pressure.
-
Reflux: Heat to 80-90°C. Monitor via TLC or HPLC.
-
Validation: The reaction mixture should darken (yellow
brown/black) as Pd(0) cycles. If it remains pale yellow, the catalyst may be inactive.
-
-
Quench: Cool to room temperature. Add water and extract with Ethyl Acetate.[3][4]
-
Scavenging: Wash the organic layer with a 5% solution of N-acetylcysteine or use a solid-phase metal scavenger (e.g., SiliaMetS®) to remove bulk Palladium.
Figure 2: The Suzuki-Miyaura catalytic cycle.[4] Note that the Transmetallation step is often rate-limiting in hindered biphenyls.
Part 3: Purification & Impurity Profiling
For LC intermediates, "Chemical Purity" (e.g., 98%) is insufficient. "Electronic Purity" requires ionic impurities to be
Purification Workflow
Do not rely on a single method. Use an orthogonal approach.
-
Adsorption (Silica/Alumina):
-
Pass the crude mixture through a short pad of silica gel. This removes polar impurities and the bulk of the palladium catalyst.
-
-
Recrystallization (The Workhorse):
-
Solvent System: Ethanol or Hexane/Ethyl Acetate.
-
Protocol: Dissolve at reflux. Cool slowly to RT, then to 4°C.
-
Why: LCs crystallize effectively, excluding impurities from the lattice.
-
-
Zone Refining (Ultra-High Purity):
-
For final electronic-grade materials, zone refining (melting a narrow zone and moving it along the ingot) concentrates impurities at the end of the solid.
-
| Impurity Type | Source | Removal Strategy | Detection Limit |
| Homocoupled Biaryl | Boronic acid dimerization | Recrystallization | HPLC ( |
| Palladium | Catalyst | Metal Scavengers / Column | ICP-MS ( |
| Ionic Species | Base ( | Water Wash / Zone Refining | Resistivity Meter |
Part 4: Characterization Protocols
Validating the identity of a liquid crystal intermediate requires proving it forms a mesophase (or is a precursor to one).
Differential Scanning Calorimetry (DSC)
DSC is the primary tool for determining phase transition temperatures.
-
Protocol:
-
Weigh 2-5 mg of sample into an aluminum pan.
-
Heat-Cool-Heat Cycle:
-
Heat 1: Erase thermal history.
-
Cool: Observe crystallization or glass transition.
-
Heat 2: Record
(Melting) and (Nematic-Isotropic clearing point).
-
-
-
Interpretation: A sharp peak indicates a pure phase transition. Broad peaks suggest impurities.
Polarized Optical Microscopy (POM)
Visual confirmation of the mesophase texture.
-
Nematic Phase: Look for "Schlieren textures" (thread-like defects) or "Marble textures."
-
Smectic Phase: Look for "Focal Conic" or "Fan-shaped" textures.
Figure 3: Purification workflow from crude synthesis to electronic-grade intermediate.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays.[5] Electronics Letters. (The foundational discovery of cyanobiphenyls).
-
Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition. (Authoritative review on fluorinated LCs).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][6] Chemical Reviews. (The definitive guide to the synthesis mechanism).
-
BenchChem. (2025).[1][7] High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.[1] (Specific protocol for fluorinated biphenyls).
-
Organic Syntheses. (1998).[3] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses, Vol. 75, p. 53. (Validated scale-up procedure).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Engineering the Biphenyl Scaffold: A Technical Guide to Novel Architectures in Medicinal Chemistry
Executive Summary
The biphenyl moiety remains one of the most privileged yet challenging substructures in medicinal chemistry. While historically ubiquitous in kinase inhibitors and GPCR ligands, the "flat" biphenyl scaffold often suffers from poor aqueous solubility and rapid metabolic clearance via CYP450-mediated oxidation. This technical guide explores the next generation of novel biphenyl scaffolds , moving beyond simple cross-coupling to engineered architectures. We focus on exploiting atropisomerism for selectivity , utilizing heterocyclic bioisosteres to modulate physicochemical properties, and deploying steric desymmetrization to access previously "undruggable" chemical space.
Part 1: The Biphenyl Pharmacophore & Structural Dynamics
The Planarity Paradox
The classic biphenyl system exists in a delicate energetic balance. In the solution phase, the dihedral angle is governed by the competition between
-
Medicinal Implication: Planar biphenyls often exhibit high crystal lattice energy (poor solubility) and non-specific hydrophobic binding (toxicity).
-
Novel Strategy: Engineering a "permanent twist" via ortho-substitution increases
character effectively, disrupting -stacking and improving solubility while creating a unique 3D vector for protein binding.
Atropisomerism: From Liability to Asset
Restricted rotation around the biaryl bond creates axial chirality.[1] In modern drug design, this is categorized into three classes based on rotational energy barriers (
-
Class 1 (Rapidly Interconverting):
kcal/mol.[2] Treated as a single species. -
Class 2 (Slowly Interconverting):
kcal/mol. Dangerous zone for development; risk of in vivo racemization. -
Class 3 (Stable Atropisomers):
kcal/mol. Separable, stable enantiomers.
Directive: Target Class 3 scaffolds to lock the molecule in a bioactive conformation, enhancing potency and selectivity (e.g., Sotorasib, Tazemetostat).
Figure 1: Decision tree for managing atropisomerism in biphenyl scaffold design. Class 2 compounds require structural modification to avoid development failure.
Part 2: Synthetic Architectures for Novel Scaffolds
Accessing highly substituted, non-planar biphenyls requires specialized synthetic protocols beyond standard Suzuki-Miyaura coupling.
Sterically Hindered Cross-Couplings
Standard Pd-catalysts fail when coupling tetra-ortho-substituted systems. The use of specialized phosphine ligands is non-negotiable.
-
Ligand of Choice: Buchwald ligands (e.g., SPhos, XPhos) or highly active N-heterocyclic carbenes (NHC-Pd).
-
Mechanism: The bulky ligand facilitates oxidative addition into hindered aryl halides and promotes reductive elimination of the crowded biaryl product.
C-H Activation & Late-Stage Diversification
To generate novel scaffolds from simple precursors, C-H activation offers a route to "decorate" the biphenyl core at late stages.
-
Direct Arylation: Pd-catalyzed C-H arylation of phenyl rings using directing groups (amides, pyridines) allows for the installation of the second aryl ring without pre-functionalization (e.g., no boron/halide needed).
Part 3: Designing for Metabolic Stability & Potency
Metabolic Soft Spots
The para-position of biphenyls is a "hotspot" for CYP450-mediated hydroxylation.
-
Solution 1 (Blocking): Install fluorine or chlorine at the para-position.
-
Solution 2 (Bioisosteres): Replace one phenyl ring with a pyridine, pyrimidine, or oxazole. This reduces electron density (
-deficiency), making the ring less susceptible to oxidative metabolism while increasing aqueous solubility.
Data Summary: Substituent Effects
The following table summarizes the impact of ortho-substituents on the biphenyl scaffold's properties.
| Substituent (Ortho) | Dihedral Angle (approx.)[3][4] | Rotational Barrier ( | Medicinal Impact |
| -H / -H | 44° | < 2 kcal/mol | Planar/Flexible. High clearance risk. |
| -F / -H | 50° | ~ 4 kcal/mol | Slight twist. Metabolic blocker. |
| -Me / -H | 58° | ~ 18 kcal/mol | Significant twist. Improved solubility. |
| -Me / -Me | 90° (Perpendicular) | > 25 kcal/mol | Atropisomeric potential. High selectivity. |
| -NO2 / -OMe | ~80° | > 30 kcal/mol | Class 3 Stable Atropisomer. |
Part 4: Experimental Protocol
Protocol: Synthesis of a Hindered Tetra-ortho-substituted Biphenyl
Objective: Synthesis of 2,2',6,6'-tetramethylbiphenyl via Suzuki-Miyaura coupling. This reaction is challenging due to severe steric hindrance.
Reagents:
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
2-Bromo-1,3-dimethylbenzene (1.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Methodology:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons the active Pd(0) species, which is critical for the sluggish oxidative addition step in hindered systems.
-
Solvation: Add degassed Toluene and Water via syringe.
-
Activation: Heat the reaction mixture to 100°C for 24 hours with vigorous stirring. Note: High temperature is required to overcome the activation energy of the reductive elimination step in crowded systems.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na2SO4.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation:
-
Success Indicator: 1H NMR should show distinct methyl signals. If rotation is restricted (Class 3), methyl groups may appear as diastereotopic pairs if a chiral center is present elsewhere, or the molecule may be resolvable via Chiral HPLC.
Part 5: Case Study & Visualization
Case Study: Tazemetostat (EZH2 Inhibitor) Tazemetostat utilizes a substituted biphenyl-like system (specifically a phenyl-pyridone) where the conformation is locked to fit the EZH2 binding pocket. The "twist" is essential for potency.
Figure 2: SAR optimization workflow transforming a planar liability into a drug-like scaffold.
References
-
Lehmler, H. J., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis. [Link]
-
LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021).[5] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]
-
FDA Novel Drug Approvals (2024-2025). Recent approvals including Tazemetostat and Sotorasib. [Link]
-
Baran Lab Group Meeting (2023). Atropisomerism in Drug Design. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. baranlab.org [baranlab.org]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
Custom synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl
An In-depth Technical Guide to the Custom Synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl
Authored by: Gemini, Senior Application Scientist
Foreword: The Architectural Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of 4-Bromo-2'-methoxy-5'-methylbiphenyl presents a versatile intermediate for further chemical elaboration. The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions or other transformations, while the methoxy and methyl groups on the second ring modulate the molecule's electronic and steric properties. This guide provides a comprehensive, field-proven methodology for the custom synthesis of this target compound, focusing on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, optimization strategies, and practical execution of this synthesis, designed for researchers and drug development professionals.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling
For the construction of the C-C bond between the two aryl rings in 4-Bromo-2'-methoxy-5'-methylbiphenyl, the palladium-catalyzed Suzuki-Miyaura reaction stands as the preeminent method.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relative stability of the required organoboron reagents.[1][2] The reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1]
Retrosynthetic Analysis & Starting Material Selection
The target molecule can be disconnected at the central aryl-aryl bond. This retrosynthetic approach yields two potential precursor pairs. The most strategically sound approach involves the coupling of an aryl halide with an arylboronic acid.
Caption: Retrosynthetic approach for 4-Bromo-2'-methoxy-5'-methylbiphenyl.
-
Aryl Halide: 4-Bromo-1-iodobenzene . The choice of a di-halogenated benzene with two different halogens is deliberate. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst. This chemoselectivity allows for a clean reaction at the iodo-position while preserving the bromo-group for potential downstream functionalization.
-
Organoboron Reagent: (2-Methoxy-5-methylphenyl)boronic acid . This reagent is commercially available and relatively stable to air and moisture, making it convenient for laboratory use.[1] Its boronic acid functional group is the key coupling partner in the Suzuki reaction.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization.[2] The process is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-bromo-1-iodobenzene, forming a Pd(II) complex. This is typically the rate-limiting step and is faster for more reactive halides (I > Br > Cl).[3]
-
Transmetalation: The arylboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate species, facilitating this step.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
Achieving high yield and purity in a custom synthesis requires careful optimization of multiple interacting parameters.[4][5] Traditional one-factor-at-a-time (OFAT) methods can be inefficient; a Design of Experiments (DoE) approach is often more effective for complex optimizations.[4][6][7] However, for a robust initial synthesis, leveraging established conditions is key.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ : A reliable, general-purpose catalyst. Pd(OAc)₂ + Ligand : More versatile, allows for tuning. | The choice of catalyst and its ligands dictates the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the Pd(0) species.[6][7] |
| Ligand | Triphenylphosphine (PPh₃) : Standard, often used with Pd(OAc)₂. Buchwald Ligands (e.g., XPhos) : For challenging or sterically hindered couplings. | Ligands are not merely spectators; they influence the rates of oxidative addition and reductive elimination and prevent catalyst decomposition (e.g., formation of palladium black).[8] |
| Base | K₂CO₃, Na₂CO₃ : Common, effective inorganic bases. K₃PO₄, Cs₂CO₃ : Stronger bases, can be effective for less reactive boronic acids. | The base is essential for activating the boronic acid to form a boronate anion, which is more competent for transmetalation.[1][2] The choice of base can also affect side reactions like protodeboronation.[2] |
| Solvent System | Toluene/Water : Biphasic system, common and effective. Dioxane/Water : A polar aprotic option. DMF : Can be used for substrates with poor solubility.[9] | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base resides). The choice can significantly impact reaction kinetics.[4] |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4][9] |
| Concentration | 0.1 - 0.5 M (relative to aryl halide) | Reaction kinetics are concentration-dependent. Overly dilute conditions can slow the reaction, while overly concentrated conditions can lead to solubility issues or side reactions. |
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl on a laboratory scale.
Materials & Equipment:
-
4-Bromo-1-iodobenzene (1.0 eq)
-
(2-Methoxy-5-methylphenyl)boronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Toluene
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet
-
Standard laboratory glassware for workup and purification
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-1-iodobenzene (e.g., 1.41 g, 5.0 mmol, 1.0 eq), (2-methoxy-5-methylphenyl)boronic acid (e.g., 0.91 g, 5.5 mmol, 1.1 eq), and potassium carbonate (e.g., 2.07 g, 15.0 mmol, 3.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 231 mg, 0.2 mmol, 0.04 eq).
-
Solvent Addition & Degassing: Add toluene (25 mL) and deionized water (12.5 mL).[10] Vigorously stir the biphasic mixture and bubble nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a positive pressure of nitrogen.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromo-1-iodobenzene spot is no longer visible (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated sodium chloride (brine) solution (1 x 30 mL).[8]
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 4-Bromo-2'-methoxy-5'-methylbiphenyl as a pure compound.
Product Characterization
Confirmation of the product's identity and purity is essential. The following are expected characterization data:
-
Appearance: White to off-white solid or colorless oil.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals would include:
-
¹³C NMR Spectroscopy: Will show the correct number of aromatic carbons, as well as signals for the methoxy and methyl carbons.
-
Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Troubleshooting and Final Considerations
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure the reaction was properly degassed and run under an inert atmosphere. The quality of the boronic acid is also critical; protodeboronation can be a competing side reaction.[1][2]
-
Formation of Side Products: Homocoupling of the boronic acid (to form 2,2'-dimethoxy-5,5'-dimethylbiphenyl) or the aryl halide can occur. This can sometimes be suppressed by adjusting the catalyst/ligand system or reaction temperature.[8]
-
Purification Challenges: If the product co-elutes with impurities, optimizing the chromatography solvent system or considering recrystallization may be necessary.[10]
This guide provides a robust and scientifically grounded framework for the synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl. By understanding the underlying principles and paying close attention to experimental detail, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.
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Palladium-Catalyzed Borylation of Ortho-Substituted Phenyl Halides and Application to the One-Pot Synthesis of 2,2'-Disubstituted Biphenyls. The Journal of Organic Chemistry - ACS Publications. [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
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Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts. Thieme Gruppe. [Link]
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Synthesis of Unsymmetrically Substituted Tetraphenylenes through Palladium-Catalyzed C(sp 2 )–H Activation. Thieme Gruppe. [Link]
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Palladium-catalyzed borylation of ortho-substituted phenyl halides and application to the one-pot synthesis of 2,2′-disubstituted biphenyls. Lookchem. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education - ACS Publications. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]
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Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. [Link]
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
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Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]
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Synthesis of 4-methoxybiphenyl. PrepChem.com. [Link]
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1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... ResearchGate. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Unknown Source. [Link]
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p-BROMOBIPHENYL. Organic Syntheses Procedure. [Link]
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zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). Unknown Source. [Link]
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Design, synthesis, and sustained-release property of 1,3-cyclic propanyl phosphate ester of 18β-glycyrrhetinic acid. PubMed. [Link]
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7-CHLORO-1,3,3-TRIMETHYL-5-PHENYL-1,5-DIHYDRO-3H-1,5-BENZODIAZEPINE-2,4-DIONE. gsrs. [Link]
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25-Desacetylrifampicin. CAS Common Chemistry. [Link]
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3-[(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-4-hydroxy-5-[2-(1H-imidazol-5-yl)ethylamino]cyclohexa-3,5-diene-1,2-dione. gsrs. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2'-methoxy-5'-methylbiphenyl in Pharmaceutical Synthesis
Abstract
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its rigid, yet tunable, structure allows for precise spatial orientation of pharmacophoric groups, making it a cornerstone in drug design. This guide focuses on a particularly versatile intermediate, 4-Bromo-2'-methoxy-5'-methylbiphenyl . We will explore its chemical properties, strategic applications in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, and provide detailed, field-proven protocols for its use. The strategic placement of the bromo, methoxy, and methyl groups offers medicinal chemists a powerful tool for building molecular complexity and accessing novel chemical space, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other important therapeutic classes.[4][5][6]
Intermediate Profile and Physicochemical Data
4-Bromo-2'-methoxy-5'-methylbiphenyl is an aromatic hydrocarbon characterized by two connected phenyl rings with specific substitutions.[1] The key to its utility lies in the orthogonal reactivity of its functional groups:
-
4-Bromo Group: The primary reactive handle. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it an ideal substrate for cross-coupling reactions.
-
2'-Methoxy & 5'-Methyl Groups: These substituents modulate the electronic and steric properties of the biphenyl system. They can influence the molecule's conformation, solubility, and metabolic stability, and can be critical for achieving specific receptor-binding interactions in the final active pharmaceutical ingredient (API).
Table 1: Physicochemical and Safety Data
| Property | Value | Source/Notes |
| IUPAC Name | 4-Bromo-2'-methoxy-5'-methylbiphenyl | --- |
| Molecular Formula | C₁₄H₁₃BrO | --- |
| Molecular Weight | 277.16 g/mol | --- |
| Appearance | Off-white to pale yellow solid (typical) | General observation for similar compounds |
| Solubility | Soluble in organic solvents (Toluene, Dioxane, THF, DCM); Insoluble in water.[1] | --- |
| Primary Hazard | Irritant. Harmful if swallowed. | Assume standard hazards for bromo-aromatic compounds.[7][8][9] |
| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid dust formation.[7][8][10] | --- |
| Storage | Store in a cool, dry place away from light and incompatible materials (e.g., strong oxidizing agents).[10] | --- |
Core Synthetic Transformations: Cross-Coupling Strategies
The bromine atom on the biphenyl scaffold is the gateway for constructing more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming biaryl structures.[11] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[11][12] For our intermediate, this reaction allows for the extension of the biphenyl system, a common strategy in the synthesis of NSAIDs.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Objective: To couple 4-Bromo-2'-methoxy-5'-methylbiphenyl with a generic arylboronic acid.
-
Causality: The palladium catalyst cycles between Pd(0) and Pd(II) states. Oxidative addition of the aryl bromide to Pd(0) is often the rate-limiting step.[13] A phosphine ligand stabilizes the palladium complex, while a base is required to activate the boronic acid for the transmetalation step.
Materials:
-
4-Bromo-2'-methoxy-5'-methylbiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-Bromo-2'-methoxy-5'-methylbiphenyl, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Reactions are typically complete within 4-16 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired tri-aryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a linkage present in a vast number of pharmaceuticals.[14][15][16] It allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, overcoming the limitations of older methods.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Objective: To couple 4-Bromo-2'-methoxy-5'-methylbiphenyl with a primary or secondary amine.
-
Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base (like NaOtBu) is used to deprotonate the amine, forming the palladium-amido complex.[14]
Materials:
-
4-Bromo-2'-methoxy-5'-methylbiphenyl (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.3 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Reagent Addition: Add the 4-Bromo-2'-methoxy-5'-methylbiphenyl and the anhydrous solvent. Stir for a few minutes to allow for pre-formation of the active catalyst. Finally, add the amine.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by LC-MS. Completion is typically observed within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude material is purified by flash column chromatography to afford the desired N-aryl product.
Application Case Study: Synthesis of a Felbinac Analogue
To illustrate the practical utility of our intermediate, we will outline the synthesis of a hypothetical analogue of Felbinac, a well-known NSAID. The core of Felbinac is a 4-biphenylacetic acid structure. Our analogue will incorporate the 2'-methoxy-5'-methyl substitution pattern.
Step 1: Suzuki Coupling to Install the Carboxylic Acid Precursor
Following Protocol 1 , 4-Bromo-2'-methoxy-5'-methylbiphenyl is reacted with (4-(methoxycarbonyl)phenyl)boronic acid. This reaction builds the complete carbon skeleton of the target molecule in a single, efficient step.
Step 2: Saponification to Yield the Final API
The methyl ester intermediate from Step 1 is hydrolyzed to the corresponding carboxylic acid.
Protocol 3: Ester Hydrolysis (Saponification)
-
Setup: Dissolve the ester intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add an excess of lithium hydroxide (LiOH, ~3.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS analysis shows complete conversion of the starting material (typically 2-6 hours).
-
Work-up: Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final Felbinac analogue.
Analytical Characterization
The identity and purity of the intermediate and all subsequent products must be rigorously confirmed using standard analytical techniques.[17][18][19]
Table 2: Key Analytical Methods and Expected Observations
| Method | Purpose | Expected Observations for Reaction Products |
| ¹H NMR | Structural elucidation and confirmation. | Appearance of new aromatic signals corresponding to the coupled partner. Disappearance of the starting material's characteristic signals. |
| ¹³C NMR | Confirms the carbon skeleton. | Appearance of new carbon resonances; shift in the signal for the carbon previously bonded to bromine (C-Br). |
| LC-MS | Monitors reaction progress and confirms molecular weight. | A new peak with the expected mass-to-charge (m/z) ratio for the product; disappearance of the starting material peak. |
| HPLC | Determines purity of the final compound. | A single major peak for the purified product, allowing for quantification of purity (e.g., >99%). |
Conclusion
4-Bromo-2'-methoxy-5'-methylbiphenyl is a high-value intermediate for pharmaceutical research and development. Its pre-installed, functionally diverse biphenyl core allows for rapid and efficient entry into complex molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust and scalable methods for leveraging this intermediate in the synthesis of novel APIs. By understanding the causality behind each procedural step, researchers can troubleshoot and adapt these methods to construct a wide array of pharmacologically relevant molecules.
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Wang Lab. Example Experimental Sections. [Link]
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PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
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Application Note: Functionalization of 4-Bromo-2'-methoxy-5'-methylbiphenyl at C4 Position
Abstract & Strategic Overview
This guide details the functionalization of 4-Bromo-2'-methoxy-5'-methylbiphenyl (referred to herein as Scaffold 1 ). This scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic biaryl core with specific electronic and steric features driven by the 2'-methoxy and 5'-methyl substitutions.
Scaffold Analysis:
-
Reactive Handle: The C4-Bromine atom is the primary "exit vector" for diversification. It is located para to the biaryl axis, minimizing direct steric interference from the 2'-methoxy group during oxidative addition.
-
Conformational Bias: The 2'-methoxy group introduces significant torsional strain relative to the phenyl ring, forcing the biaryl system into a twisted, non-planar conformation. This reduces
-conjugation between rings but increases solubility compared to planar biphenyls. -
Electronic Profile: Ring B (containing OMe/Me) is electron-rich. Ring A (containing Br) is moderately electron-neutral. The C4-Br bond is highly activated for Palladium-catalyzed cross-coupling.
Scope of Protocols: This document provides high-fidelity protocols for three critical transformations:
-
Suzuki-Miyaura Coupling: Construction of C(sp2)-C(sp2) bonds.
-
Buchwald-Hartwig Amination: Installation of solubilizing amines or pharmacophores.
-
Miyaura Borylation: Conversion of the bromide to a boronic ester for reverse-polarity coupling.
Reaction Landscape & Workflow
The following diagram illustrates the divergent synthesis pathways available from Scaffold 1 .
Figure 1: Divergent functionalization strategy for Scaffold 1. The C4-Br handle allows access to extended biaryls, amines, and boronates.
Critical Experimental Considerations
Catalyst Selection Strategy
While generic Pd(PPh3)4 is often used, it is not recommended for high-value intermediates due to poor stability and difficult purification (triphenylphosphine oxide removal).
| Reaction Type | Recommended Catalyst System | Rationale |
| Suzuki | Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂ + SPhos | SPhos ensures turnover even with sterically demanding boronic acids. Pd(dppf) is robust for standard couplings. |
| Buchwald | Pd₂(dba)₃ + XPhos or RuPhos | XPhos is superior for primary amines; RuPhos excels for secondary amines and prevents |
| Borylation | Pd(dppf)Cl₂·DCM | High selectivity for borylation over homocoupling; robust in polar solvents (DMSO/Dioxane). |
Solvent & Base Effects[2]
-
Solvent: 1,4-Dioxane is the universal solvent for these protocols due to its high boiling point (101 °C) and ability to solubilize the lipophilic biphenyl core.
-
Base:
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Synthesis of Terphenyl derivatives.
Reagents:
-
Scaffold 1 (1.0 equiv)[6]
-
Boronic Acid R-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)
-
Base: 2M aq. K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to Scaffold 1)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add Scaffold 1, Boronic Acid, and Pd(dppf)Cl₂·DCM.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by HPLC/TLC (Scaffold 1 Rf is typically high; product will vary).
-
Workup: Cool to RT. Dilute with EtOAc and water.[7] Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch to Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) and use anhydrous K₃PO₄ in n-Butanol at 100 °C [1].
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of morpholine, piperazine, or aniline derivatives.
Reagents:
-
Scaffold 1 (1.0 equiv)[6]
-
Amine H-NR₂ (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4–8 mol%) (Use RuPhos for secondary amines if XPhos fails).
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Procedure:
-
Pre-complexation: In a glovebox or under Argon flow, add Pd₂(dba)₃, Ligand, and NaOtBu to a dry vial.
-
Substrate Addition: Add Scaffold 1 and the Amine.
-
Solvent: Add anhydrous solvent (0.15 M).
-
Reaction: Seal and heat to 100 °C for 12–18 hours.
-
Note: The solution should turn from dark purple/red to a golden/brown color as the active catalytic species forms.
-
-
Workup: Filter the reaction mixture through a pad of Celite eluting with EtOAc to remove insoluble salts and Palladium black. Concentrate the filtrate.
-
Purification: Silica gel chromatography. (Note: Amines often streak; add 1% Et₃N to the eluent).
Mechanistic Insight: The 2'-methoxy group on the biphenyl ring is distant enough not to hinder the amine approach, but it does increase the electron density of the system. XPhos is chosen because its bulky biaryl structure promotes the reductive elimination step, which is often the rate-determining step for electron-rich aryl halides [2].
Protocol C: Miyaura Borylation (Conversion to Boronate)
Target: Preparation of 2'-methoxy-5'-methyl-[1,1'-biphenyl]-4-ylboronic acid pinacol ester.
Reagents:
-
Scaffold 1 (1.0 equiv)[6]
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)
-
Base: KOAc (3.0 equiv, anhydrous)
-
Solvent: DMSO or 1,4-Dioxane (anhydrous).
Procedure:
-
Charge: Combine Scaffold 1, B₂pin₂, KOAc, and catalyst in a dry flask.
-
Inert: Purge thoroughly with Argon. Oxygen inhibits this reaction significantly.
-
Reaction: Add solvent and heat to 80 °C for 2–6 hours.
-
Warning: Do not overheat (>100 °C) or run for excessive time (>12h), as deborylation or homocoupling can occur.
-
-
Workup: Dilute with Et₂O (preferred over EtOAc to avoid extracting DMSO). Wash with water (3x) to remove DMSO.
-
Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Recrystallization from Hexanes is often possible.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (SM remains) | Catalyst deactivation (Oxidation) | Ensure rigorous degassing. Switch to a pre-formed catalyst like XPhos Pd G3. |
| Homocoupling (Biaryl dimer) | Oxygen presence or low Boron reactivity | Check inert lines. In Borylation, reduce temp to 80 °C. |
| Protodeboronation (Suzuki) | Base too strong or unstable Boronic acid | Switch base to K₃PO₄ or KF. Use anhydrous conditions. |
| Product is an oil/gum | Rotational isomers preventing lattice packing | The 2'-OMe group creates "atropisomer-like" behavior. Use lyophilization from tBuOH/H₂O or salt formation (if amine present). |
Catalytic Cycle Visualization (Buchwald-Hartwig)
Understanding the cycle aids in troubleshooting. The bulky ligand (L) is crucial for the final step.
Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle. The Oxidative Addition inserts Pd into the C4-Br bond. Bulky ligands (XPhos) facilitate the difficult Reductive Elimination step.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.[4]2011 , 2, 27–50. Link
-
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60, 7508–7510. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link
Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
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Application Notes & Protocols: Strategic Preparation of Biaryl Building Blocks for Modern Drug Discovery
Introduction: The Biaryl Motif as a Privileged Scaffold in Medicinal Chemistry
The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone of modern medicinal chemistry. Its prevalence is evident in a wide array of blockbuster pharmaceuticals targeting a spectrum of diseases, including cardiovascular conditions, inflammation, oncology, and central nervous system disorders.[1][2][3][4] The unique stereochemical properties of biaryls, such as the potential for axial chirality (atropisomerism) when rotation around the C-C single bond is restricted, provide a three-dimensional architecture that is highly effective for specific and high-affinity interactions with biological targets.[5][6]
The synthetic challenge lies in the efficient and controlled construction of the C(sp²)–C(sp²) bond. Traditional methods often lack the functional group tolerance, regioselectivity, and mild conditions required for the complex, polyfunctionalized molecules typical in drug discovery pipelines.[3][7] Consequently, the development of robust, versatile, and scalable catalytic methodologies for biaryl synthesis is paramount. This guide provides an in-depth analysis of the leading contemporary strategies, focusing on the causality behind experimental choices and providing detailed protocols for their successful implementation.
Strategic Overview: Modern Catalytic Methods for Biaryl Construction
The advent of transition-metal catalysis has revolutionized biaryl synthesis.[8] Three principal strategies dominate the landscape, each with distinct advantages and considerations. The choice of method is dictated by factors such as starting material availability, desired functional group tolerance, cost, and atom economy.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of an aryl halide or triflate with an arylboronic acid or ester. It is arguably the most widely used method due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[7][9]
-
Buchwald-Hartwig Cross-Coupling: While primarily known for C-N bond formation, variations of this palladium-catalyzed methodology can be applied to construct C-C bonds, particularly in the synthesis of complex heterocyclic biaryls.[10][11][12] Its principles of ligand design and catalytic cycles are highly relevant to the broader field of cross-coupling.
-
C-H Activation / Direct Arylation: An emerging and highly atom-economical strategy that forges the biaryl bond by coupling an aryl halide with the C-H bond of an unfunctionalized arene, avoiding the need for pre-functionalized organometallic reagents.[1][13][14][15] This approach is particularly valuable for late-stage functionalization of complex molecules.[3]
The following workflow provides a generalized overview of the process from conceptualization to the final, purified biaryl building block.
Caption: General workflow for biaryl synthesis.
In-Depth Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the workhorse of biaryl synthesis in drug discovery.[7] Its success is built upon a well-understood catalytic cycle and a highly tunable catalyst system.
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[16] The use of electron-rich, bulky phosphine ligands accelerates this step.[17][18]
-
Transmetalation: The organic group from the organoboron reagent (Ar²) is transferred to the palladium center, displacing the halide/triflate. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[17]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) couple and are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[19] Bulky ligands promote this final step.[16]
Key Parameter Selection (E-E-A-T)
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components.
| Component | Selection Rationale & Field Insights | Typical Examples |
| Palladium Source | Pd(II) precursors like Pd(OAc)₂ are common and reduced in situ to Pd(0). Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts offer more reliable initiation and are often preferred for challenging couplings.[17][20] | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos Pd G3) |
| Ligand | This is the most critical variable. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) are highly effective. Bulkiness promotes reductive elimination and stabilizes the monoligated Pd(0) species, while high electron density accelerates oxidative addition.[16][18] N-heterocyclic carbenes (NHCs) are also effective, particularly for aryl chlorides. | PPh₃ (classical), SPhos, XPhos, RuPhos, cataCXium A, PEPPSI-IPr |
| Base | The base activates the boronic acid for transmetalation and neutralizes the acid formed. K₂CO₃ or Cs₂CO₃ in an aqueous/organic biphasic system is a robust starting point.[16] For base-sensitive substrates or to avoid protodeborylation side reactions, anhydrous conditions with K₃PO₄ are often superior.[5] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, t-BuONa |
| Solvent | A solvent system that can dissolve the organic substrates while accommodating the inorganic base is needed. Toluene, dioxane, or THF, often with added water, are standard choices.[17] Greener solvents like 2-MeTHF are gaining traction.[21] | Toluene/H₂O, Dioxane/H₂O, THF, 2-MeTHF, DMF |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using a common catalyst system.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v mixture, to make a ~0.2 M solution of the aryl bromide)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[22][23]
In-Depth Methodology: C-H Activation / Direct Arylation
Direct arylation represents a more sustainable and efficient paradigm for biaryl synthesis by eliminating the need for pre-functionalized organometallic coupling partners.[1][15]
Mechanistic Principles and Causality
While several mechanisms are proposed, a common pathway for Pd-catalyzed direct arylation involves a Concerted Metalation-Deprotonation (CMD) or an oxidative addition/reductive elimination cycle. The key challenge is controlling regioselectivity—ensuring the C-H bond at the desired position is the one that reacts.
Caption: A simplified pathway for direct C-H arylation.
-
Directing Groups (DGs): To achieve regioselectivity, a directing group is often employed on one of the arenes. This group coordinates to the metal center, positioning it in close proximity to a specific C-H bond (usually ortho), thereby facilitating its selective cleavage.[1]
-
Ligand and Additive Choice: Ligands play a similar role to Suzuki coupling in stabilizing the catalyst. However, additives like pivalic acid (PivOH) are often crucial. They can act as proton shuttles in the C-H activation step, significantly accelerating the reaction.[13]
Protocol 2: Directed ortho-C-H Arylation
This protocol outlines a representative procedure for the direct arylation of a pyridine-containing arene with an aryl bromide.
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 equiv, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic Acid (PivOH) (0.3 equiv, 30 mol%)
-
Solvent: N,N-Dimethylacetamide (DMA) or Toluene
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a dry reaction vessel, combine 2-phenylpyridine (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMA) via syringe.
-
Reaction: Heat the mixture to 110-140 °C with vigorous stirring. The higher temperature is often necessary to facilitate C-H bond cleavage. Monitor the reaction's progress (typically 12-36 hours).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the ortho-arylated biaryl product.[22]
Comparative Data and Final Considerations
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Starting Materials | Aryl Halide/Triflate + Arylboronic Acid | Aryl Halide/Triflate + Arene |
| Key Advantage | Extremely broad substrate scope, high functional group tolerance, reliable.[7] | High atom economy, fewer synthetic steps, ideal for late-stage functionalization.[3] |
| Key Challenge | Generation and stability of boronic acids; potential for protodeborylation. | Controlling regioselectivity; often requires higher temperatures and directing groups.[3] |
| Catalyst Loading | Typically 0.1 - 5 mol% | Typically 2 - 10 mol% |
| Typical Temp. | 60 - 110 °C[7] | 100 - 150 °C[22] |
Purification Strategy: Regardless of the synthetic method, high-throughput purification is a critical step in drug discovery.[23] Reversed-phase liquid chromatography (LC) and supercritical fluid chromatography (SFC) are the primary techniques used to rapidly purify libraries of biaryl analogs for biological screening.
Conclusion
The strategic synthesis of biaryl building blocks is a dynamic and enabling field within drug discovery. While the Suzuki-Miyaura coupling remains the gold standard for its reliability and broad scope, direct C-H arylation offers a powerful, atom-economical alternative, especially for the late-stage diversification of complex drug-like molecules.[3][15] A thorough understanding of the mechanistic underpinnings and the critical role of catalyst, ligand, and reaction parameters empowers the medicinal chemist to select and optimize the ideal strategy, accelerating the journey from molecular design to novel therapeutic candidates.
References
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- Simonetti, M., Cannas, D. M., & Larrosa, I. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. In Advances in Organometallic Chemistry (Vol. 67, pp. 299-399). Elsevier.
-
ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
- Fagnou, K., & Lautens, M. (2004). Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes. Journal of the American Chemical Society, 126(30), 9186–9187.
-
Angewandte Chemie (International ed. in English). (2021). Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Retrieved February 15, 2026, from [Link]
-
Fagnou, K., & Lautens, M. (n.d.). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Supporting Information. Retrieved February 15, 2026, from [Link]
- Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82.
- Sharma, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
-
MDPI. (n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved February 15, 2026, from [Link]
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The University of Manchester. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reaction. Retrieved February 15, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
Morressier. (2022, March 24). Enzyme enabled synthesis of medicinally relevant biaryl molecules. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 25-41.
- Zhang, Y.-F., & Shi, Z.-J. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2901-2913.
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved February 15, 2026, from [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2021, June 9). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved February 15, 2026, from [Link]
-
Waseda University. (2020, August 17). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Retrieved February 15, 2026, from [Link]
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PubMed. (n.d.). Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
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LCGC North America. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved February 15, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sterically Hindered Suzuki Coupling Reactions
Welcome to the technical support center for optimizing sterically hindered Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with C-C bond formation between sterically demanding substrates. Here, we will dissect common issues, provide actionable troubleshooting advice, and offer in-depth explanations to empower you to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered Suzuki coupling failing or giving low yields?
Low or no yield in sterically hindered Suzuki couplings is a common challenge that can often be attributed to one or more of the following factors:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the aryl halide, is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[1] The bulky groups surrounding the reaction center can physically block the palladium catalyst from approaching and inserting into the carbon-halogen bond.
-
Slow Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the desired biaryl product, can also be significantly slowed by steric hindrance.[2] The bulky substituents on the aryl rings can make it difficult for them to come into the required proximity for bond formation.
-
Catalyst Decomposition: The active Pd(0) species can be prone to decomposition, forming inactive palladium black, especially at the higher temperatures often required for these reactions.[3] The choice of ligand is crucial in stabilizing the active catalyst.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine are often ineffective for hindered couplings. These reactions require specialized bulky and electron-rich ligands to promote both oxidative addition and reductive elimination.[4]
-
Incorrect Base or Solvent: The base and solvent play a critical role in the transmetalation step and in maintaining the catalyst's activity. An inappropriate choice can halt the catalytic cycle.[5]
Q2: What are the best types of ligands for sterically hindered Suzuki couplings?
For sterically demanding couplings, the choice of ligand is paramount. The most successful ligands are typically bulky and electron-rich, which help to stabilize the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[6][7]
-
Buchwald-type Biaryl Phosphine Ligands: This class of ligands, such as SPhos, XPhos, and RuPhos, are among the most effective for hindered couplings.[4][8] Their bulk and electron-donating properties facilitate both oxidative addition and reductive elimination. A recent development, HFT-Phos, which incorporates a perfluoroaromatic ring, has shown high activity in producing sterically demanding biaryls.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another powerful class of ligands for challenging Suzuki couplings.[6][9] They form very stable complexes with palladium and their strong σ-donating ability can significantly enhance catalytic activity.[9][10] Sterically hindered NHC ligands have been shown to be particularly effective.[11][12]
-
Sterically Demanding Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective, particularly for couplings involving aryl chlorides.[13] Water-soluble versions of these ligands have also been developed for aqueous-phase Suzuki couplings.[14][15]
Q3: How do I choose the right base and solvent for my hindered coupling?
The base and solvent are not merely reaction media; they are critical components of the catalytic system.
-
Base Selection: The base activates the boronic acid, facilitating the transmetalation step.[16][17] For hindered substrates, a stronger, non-nucleophilic base is often required.
-
Potassium Phosphate (K₃PO₄): Often a good starting point, it is effective in many hindered couplings.[1][4] It's important to use finely powdered and dry K₃PO₄.[8]
-
Cesium Carbonate (Cs₂CO₃): A milder base that can be effective for sensitive substrates.[8]
-
Potassium tert-Butoxide (KOtBu): A strong base that can be very effective, especially in combination with NHC ligands.[10]
-
-
Solvent Selection: The solvent must solubilize the reactants and the catalyst system.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used.[3] Dioxane, in particular, is often a good choice for hindered couplings.[10]
-
Aromatic Hydrocarbons: Toluene and xylenes are also frequently employed, especially when higher temperatures are needed.[18]
-
Water: The addition of a small amount of water can sometimes be beneficial, especially when using phosphate or carbonate bases, as it can aid in their dissolution.[3][5] However, for anhydrous couplings with K₃PO₄, a small amount of water may be necessary for the reaction to proceed.[1]
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during sterically hindered Suzuki coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. | - Use a pre-catalyst that readily forms the active species, such as a Buchwald-type G3 or G4 precatalyst.[19]- If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for in-situ reduction.[8] Consider pre-activating the catalyst by stirring the Pd(II) source and ligand together before adding the substrates.[19]- Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[8] |
| Inefficient Oxidative Addition: Steric hindrance or electron-rich substrates are impeding this step. | - Switch to a bulkier, more electron-rich ligand like XPhos, SPhos, or a sterically demanding NHC ligand.[8][20]- For aryl chlorides, consider ligands specifically designed for their activation, such as cataCXium® A or P(t-Bu)₃.[6][13] | |
| Poor Ligand Choice: The ligand is not suitable for the specific substrates. | - Screen a panel of ligands. Start with a Buchwald-type ligand and an NHC ligand to cover different classes. | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. | - Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1][16]- Ensure anhydrous conditions by using dry solvents and reagents. - Use a milder base like K₃PO₄ or Cs₂CO₃.[8] |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. | - Ensure the reaction mixture is properly degassed to remove oxygen, which can promote homocoupling.[3]- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[8] | |
| Dehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | - This can be caused by certain amine bases or alcoholic solvents.[3] If using these, consider switching to a non-reducing solvent and base combination. | |
| Reaction Stalls at Partial Conversion | Catalyst Deactivation: The active catalyst is precipitating as palladium black or is otherwise being deactivated over the course of the reaction. | - Increase the ligand-to-palladium ratio. For monodentate phosphines, a 2:1 or even 4:1 ratio can be beneficial.[8]- Lower the reaction temperature if possible, although this may require longer reaction times. |
| Inhibition by Reaction Components: A product or byproduct may be inhibiting the catalyst. | - This can be difficult to diagnose without further investigation. Consider a slow addition of one of the coupling partners to keep its concentration low. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a starting point for the coupling of a sterically hindered aryl bromide with a hindered boronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, finely powdered).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and add it to the Schlenk tube.
-
Solvent Addition and Degassing: Add anhydrous dioxane (5 mL) to the Schlenk tube. Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand Screening for Optimization
When the general procedure fails, a ligand screening experiment is a logical next step.
-
Array Setup: Prepare an array of small reaction vials (e.g., in a 24-well plate).
-
Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and base in the chosen solvent to ensure accurate dispensing.
-
Ligand and Catalyst Dispensing: To each vial, add a different ligand (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃, an NHC-Pd complex) and the palladium source.
-
Reaction Initiation: Add the stock solutions to each vial, seal the plate, and place it on a heated stirring block.
-
Analysis: After a set time, quench a small aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising ligands.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Saito, S., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Tantry, S. J., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5432-5437. [Link]
-
Gujral, S. S., Khatri, S., Riyal, P., & Gahlot, V. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Ali, F., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 668. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1669-1673. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
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ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
-
Zhang, L., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(78), 10978-10981. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic letters, 13(18), 4834–4839. [Link]
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Validation & Comparative
A Comparative Technical Guide: 4-Bromo-2'-methoxy-5'-methylbiphenyl vs. 4-bromo-2-methylbiphenyl
This guide provides an in-depth technical comparison of two functionalized biphenyl intermediates: 4-Bromo-2'-methoxy-5'-methylbiphenyl and 4-bromo-2-methylbiphenyl. For researchers and professionals in drug development and materials science, the selection of a core building block is a critical decision that influences synthetic strategy, reaction efficiency, and the properties of the final product. This document examines the structural nuances, synthesis protocols, and comparative reactivity of these two molecules, supported by experimental data and established chemical principles.
Section 1: Structural and Physicochemical Properties
The fundamental difference between these two molecules lies in the substitution pattern on the 2'- and 5'- positions of the biphenyl core. 4-bromo-2-methylbiphenyl features a single methyl group at the 2'-position, while 4-Bromo-2'-methoxy-5'-methylbiphenyl incorporates both a methoxy group at the 2'-position and a methyl group at the 5'-position.
-
4-bromo-2-methylbiphenyl : The ortho-methyl group introduces significant steric hindrance around the biphenyl linkage. This twisting of the phenyl rings from planarity can impact crystal packing and solubility. Electronically, the methyl group is a weak electron-donating group.
-
4-Bromo-2'-methoxy-5'-methylbiphenyl : The ortho-methoxy group also imparts steric bulk, similar to the methyl group. However, its electronic effect is more pronounced. The oxygen's lone pairs can participate in resonance, making it a strong electron-donating group, which can influence the reactivity of the aromatic system. The additional 5'-methyl group further modifies the molecule's hydrophobicity and steric profile.
These structural distinctions directly translate to different physicochemical properties, which are critical for designing reaction conditions and purification strategies.
Table 1: Comparative Physicochemical Properties
| Property | 4-bromo-2-methylbiphenyl | 4-Bromo-2'-methoxy-5'-methylbiphenyl |
| Chemical Structure | Structure inferred from name | |
| CAS Number | 5002-26-6[1][2] | 2807449-78-9 (for a related fluoro- derivative) |
| Molecular Formula | C₁₃H₁₁Br[1][2] | C₁₄H₁₃BrO |
| Molecular Weight | 247.13 g/mol [2] | 277.16 g/mol |
| Appearance | Clear colorless to pale yellow liquid[1] | White to off-white solid (predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like THF, hexanes.[3][4] | Insoluble in water; soluble in common organic solvents (predicted) |
| Reactivity Handle | C4-Br bond for cross-coupling reactions[5] | C4-Br bond for cross-coupling reactions |
Section 2: Synthesis Strategies: A Mechanistic Perspective
The construction of the biphenyl core for both molecules is most efficiently achieved via palladium-catalyzed cross-coupling reactions. However, the specific choice of coupling partners and reaction type can be tailored to the target molecule.
Synthesis of 4-bromo-2-methylbiphenyl via Negishi-Type Coupling
A robust and high-yield synthesis for 4-bromo-2-methylbiphenyl involves a Negishi-type coupling, which utilizes an organozinc reagent.[3] This method is particularly effective as organozinc compounds offer a good balance of reactivity and functional group tolerance. The causality for this choice lies in the reliable transmetalation step with the palladium catalyst, leading to a clean and efficient reaction.
-
Preparation of the Organozinc Reagent: A solution of (2-methylphenyl)magnesium bromide (a Grignard reagent) is treated with zinc chloride (ZnCl₂). This in-situ transmetalation forms the more reactive di(o-tolyl)zinc or a related o-tolylzinc halide.
-
Palladium-Catalyzed Cross-Coupling: The reaction vessel is cooled, and a solution of 1-bromo-4-iodobenzene and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in THF is added. The iodine atom is more reactive towards oxidative addition to Pd(0) than bromine, ensuring selective coupling at the iodo-position.
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
Workup and Purification: The reaction is quenched with an acidic solution (e.g., 1M HCl) and extracted with a nonpolar solvent like hexanes. The organic extracts are washed, dried, and concentrated. The final product is purified by vacuum distillation to yield a colorless oil.[3]
Caption: Workflow for the synthesis of 4-bromo-2-methylbiphenyl.
Proposed Synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl via Suzuki-Miyaura Coupling
For the more functionalized 4-Bromo-2'-methoxy-5'-methylbiphenyl, the Suzuki-Miyaura coupling is an ideal choice.[6] This reaction, which couples an organoboron species with an organohalide, is renowned for its mild conditions, high functional group tolerance (crucial for the methoxy group), and the commercial availability of a vast array of boronic acids and their esters.
-
Reaction Setup: In a flame-dried flask, combine 4-bromophenylboronic acid (1.0 equiv), 2-bromo-4-methylanisole (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) to prevent oxidation of the catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).[7] Introduce the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%). The base is essential for the transmetalation step in the catalytic cycle.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) with vigorous stirring. Monitor the reaction's progress via TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product would then be purified using column chromatography to isolate the target solid.
Caption: Proposed workflow for Suzuki-Miyaura synthesis.
Section 3: Comparative Reactivity and Applications
The primary application for both compounds is as a versatile intermediate where the C4-Br bond serves as a handle for further diversification, typically through another cross-coupling reaction.[5] The substituents on the second phenyl ring create distinct steric and electronic environments that influence this reactivity.
-
Steric Effects: Both the ortho-methyl and ortho-methoxy groups exert significant steric hindrance. This can make subsequent coupling reactions at the C4-Br position more challenging, potentially requiring more active catalysts (e.g., those with bulky phosphine ligands) or higher reaction temperatures to achieve good conversion.[8] The methoxy group is sterically similar to a methyl group, so the steric challenge presented by both molecules is comparable.
-
Electronic Effects: Herein lies a key difference. The methyl group in 4-bromo-2-methylbiphenyl is a weak electron-donating group. In contrast, the methoxy group in 4-Bromo-2'-methoxy-5'-methylbiphenyl is a strong electron-donating group through resonance. This increased electron density in the biphenyl system can subtly affect the reactivity of the C-Br bond, though the effect is transmitted across the biphenyl linkage. More significantly, it alters the electronic properties of the molecule as a whole, which is a critical consideration in drug design, where modulating electron density can fine-tune binding affinities and metabolic stability.
These intermediates are crucial in building the core structures of pharmaceuticals, agrochemicals, and liquid crystals.[5][9][10] The choice between them depends on the desired properties of the final molecule. If a simple, sterically hindered biphenyl core is needed, 4-bromo-2-methylbiphenyl is a straightforward choice. If the final product requires the electronic influence and potential hydrogen bond accepting capability of a methoxy group, then 4-Bromo-2'-methoxy-5'-methylbiphenyl is the superior precursor.
Section 4: Safety and Handling
Halogenated aromatic compounds, including brominated biphenyls, require careful handling. While specific toxicological data for these exact compounds are limited, general precautions for the class should be observed.
-
Hazards: These compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[4][11] They can cause skin and serious eye irritation. Some related compounds are suspected of causing genetic defects.[12] They may also be toxic to aquatic life with long-lasting effects.[11]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
4-Bromo-2'-methoxy-5'-methylbiphenyl and 4-bromo-2-methylbiphenyl are valuable, yet distinct, building blocks in synthetic chemistry.
-
4-bromo-2-methylbiphenyl is a sterically hindered intermediate, synthesized effectively via Negishi coupling, offering a simple substituted biphenyl core.
-
4-Bromo-2'-methoxy-5'-methylbiphenyl , best prepared via Suzuki coupling, provides not only steric bulk but also significant electronic modification through its electron-donating methoxy group.
The selection between these two reagents should be a deliberate choice based on the synthetic goal. For applications requiring simple steric bulk, the former suffices. For the synthesis of complex targets where electronic tuning, metabolic stability, or specific intermolecular interactions (e.g., hydrogen bonding) are critical design elements, the additional functionality of 4-Bromo-2'-methoxy-5'-methylbiphenyl offers a strategic advantage to the medicinal or materials chemist.
References
-
PrepChem.com. Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl. Available at: [Link]
-
Multichem Exports. 4-Bromo biphenyl. Available at: [Link]
-
NIST. 4-bromo-2'-methyl-1,1'-biphenyl. In NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (2006). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
-
Elsevier. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
PubMed Central (PMC). (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
-
PubMed Central (PMC). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
-
ChemUniverse. 4-BROMO-2-METHYLBIPHENYL [P71553]. Available at: [Link]
-
Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Available at: [Link]
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A Researcher's Comparative Guide to Crystal Structure Determination of Substituted Biphenyls
Substituted biphenyls represent a class of compounds of immense interest to researchers in drug development and materials science. Their unique structural features, arising from the restricted rotation around the central C-C bond, give rise to fascinating stereochemical phenomena and a rich diversity of solid-state properties. Accurate determination of their three-dimensional atomic arrangement is not merely an academic exercise; it is a critical step in understanding structure-property relationships, controlling polymorphism, and designing molecules with tailored functionalities.
This guide provides an in-depth comparison of the primary experimental techniques for elucidating the crystal structure of substituted biphenyls. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounded in the specific challenges these molecules present.
The Intrinsic Structural Challenges of Substituted Biphenyls
The journey to an accurate crystal structure of a substituted biphenyl is often complicated by several inherent molecular characteristics. A thorough understanding of these challenges is paramount for selecting the appropriate analytical strategy.
Conformational Flexibility and Atropisomerism
Unlike simpler rigid molecules, biphenyls possess a degree of conformational freedom around the central C-C single bond.[1][2] In an unsubstituted biphenyl, the phenyl rings are twisted with respect to each other by approximately 45° in the gas phase to minimize steric hindrance between the ortho-hydrogens.[1][3]
When bulky substituents are placed at the ortho positions, the energy barrier to rotation around the central bond can become significant enough to allow for the isolation of stable rotational isomers, a phenomenon known as atropisomerism .[4][5] These atropisomers are non-superimposable mirror images (enantiomers) and can exhibit vastly different biological activities or physical properties.[4] An energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature.[1][2] The determination of the absolute configuration of these atropisomers is a key challenge that often necessitates crystallographic analysis.[6]
Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a prevalent issue for conformationally flexible molecules like substituted biphenyls.[7][8] Different polymorphs can arise from variations in the torsional angle between the phenyl rings or different packing arrangements of the molecules in the crystal lattice.[9] These different forms can have distinct physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry. A comprehensive structural analysis must therefore not only solve the structure of a single crystal but also be capable of identifying and characterizing different polymorphic forms that may arise under various crystallization conditions.[10]
Core Methodologies: A Comparative Analysis
The two primary workhorses for crystal structure determination are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). While both rely on the diffraction of X-rays by the electron clouds of atoms within a crystal, they provide different levels of structural information and are suited for different sample types.[11][12]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Principle | A monochromatic X-ray beam is directed at a single, well-ordered crystal. The resulting diffraction pattern consists of discrete spots.[11][13] | A monochromatic X-ray beam illuminates a sample comprising a large number of randomly oriented microcrystals. The diffraction pattern consists of concentric rings.[12][14] |
| Sample Requirement | A single crystal of sufficient size (typically 0.1-0.5 mm) and quality (well-ordered lattice).[15] | A fine, homogeneous powder (particle size < 10 µm).[14] |
| Information Obtained | Unambiguous determination of the unit cell, space group, and atomic coordinates, leading to precise bond lengths, angles, and molecular conformation.[11][16] | Primarily used for phase identification, determination of lattice parameters, and assessment of crystallinity. Can be used for structure solution and refinement, but this is more challenging.[12][17] |
| Strengths | The "gold standard" for determining the absolute three-dimensional structure of a molecule with high precision and accuracy.[18] | Rapid analysis, minimal sample preparation, and excellent for screening for polymorphism and analyzing bulk material properties.[14][18] |
| Limitations | Growing single crystals of suitable quality can be a significant bottleneck, especially for conformationally flexible molecules.[15] The structure of a single crystal may not be representative of the bulk material.[14] | The one-dimensional nature of the data (intensity vs. diffraction angle) leads to significant peak overlap, making ab initio structure solution difficult for complex organic molecules.[15][17] Structural parameters obtained are generally less precise than those from SC-XRD.[19] |
An Integrated Workflow for Comprehensive Structural Characterization
For a thorough and reliable structural characterization of substituted biphenyls, a multi-technique approach is often necessary. The following workflow outlines a logical progression from initial sample preparation to a fully refined and validated crystal structure.
Caption: Integrated workflow for structural characterization.
This workflow emphasizes that PXRD is not just an alternative to SC-XRD but a complementary technique. An initial polymorph screen by PXRD is crucial to ensure that the single crystal selected for SC-XRD is representative of the bulk material.[17] If suitable single crystals cannot be obtained, high-resolution PXRD data can be used for structure solution, often aided by computational methods.[15][18]
The Role of Computational Chemistry
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in the structural analysis of complex organic molecules.[20] For substituted biphenyls, computational methods can:
-
Predict Rotational Barriers: Calculate the energy barrier to rotation around the central C-C bond, providing insight into the stability of atropisomers.[21]
-
Aid Structure Solution: Generate energetically plausible molecular conformations that can be used as starting models for structure solution from powder diffraction data.[18]
-
Refine Hydrogen Positions: Accurately locate hydrogen atoms, which are often difficult to determine precisely from X-ray diffraction data alone.[10]
-
Rationalize Polymorphism: Calculate the relative energies of different polymorphs to understand their thermodynamic stability.[9]
Detailed Experimental Protocols
Protocol 1: Crystallization of Substituted Biphenyls
The challenge of crystallizing conformationally flexible molecules lies in guiding the molecules to adopt a uniform conformation within the crystal lattice.[8]
-
Solvent Selection: Begin by screening a wide range of solvents with varying polarities. A good starting point is to use solvents in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution in a small, open vial. Place the vial in a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[22]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. A programmable thermostat can be used to control the cooling rate.
-
Micro-crystallization Techniques: For very small amounts of material, micro-vapor diffusion techniques are highly effective.[22]
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Solution
-
Crystal Mounting: Using a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.[13]
-
Data Collection: Center the crystal in the X-ray beam of the diffractometer.[13] A preliminary screening is performed to determine the unit cell and crystal quality.[13] A full data set is then collected by rotating the crystal in the X-ray beam and recording the diffraction images.[23] For chiral compounds, data collection strategies should be optimized to determine the absolute configuration, often requiring the use of Cu Kα radiation for compounds without heavy atoms.[24]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[25]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[13] An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[16]
Protocol 3: Powder X-ray Diffraction (PXRD) for Phase Identification and Structure Refinement
-
Sample Preparation: Gently grind the crystalline material into a fine, homogeneous powder.[14] Pack the powder into a sample holder, ensuring a flat, uniform surface.
-
Data Acquisition: Collect a diffraction pattern over a wide angular range (e.g., 2-70° 2θ) using monochromatic X-rays (typically Cu Kα₁).[17] For structure refinement purposes, it is advisable to collect data to a high 2θ angle with longer count times to obtain good signal-to-noise.[17]
-
Phase Identification: Compare the experimental diffraction pattern to a database of known phases or to a theoretical pattern calculated from a known single-crystal structure.
-
Rietveld Refinement: If a suitable structural model is available (from SC-XRD or computational modeling), the Rietveld method can be used to refine the crystal structure against the powder diffraction data.[26] This is a powerful technique that fits the entire calculated diffraction profile to the experimental data, allowing for the refinement of atomic positions, lattice parameters, and other structural details.[27] Chemical reasonableness, such as expected bond lengths and angles, should be used as restraints during the refinement process.[28][29]
Conclusion
The structural elucidation of substituted biphenyls is a multifaceted challenge that requires a thoughtful and often integrated analytical approach. While Single-Crystal X-ray Diffraction remains the definitive method for determining the precise three-dimensional structure, its application is contingent on the ability to grow high-quality single crystals. Powder X-ray Diffraction serves as an essential complementary technique for polymorph screening, phase identification, and, in favorable cases, ab initio structure determination. The judicious application of computational chemistry further empowers researchers to rationalize experimental findings and overcome challenges in structure solution and refinement. By understanding the unique structural complexities of substituted biphenyls and leveraging the strengths of each analytical technique, researchers can confidently and accurately determine their crystal structures, paving the way for advancements in medicine and materials science.
References
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Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
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AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]
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Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]
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CUTM Courseware. (n.d.). Atropisomerism. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]
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Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]
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PDB-101. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]
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AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
- Waizumi, K., Hayashi, H., & Fukushima, N. (2013). Prediction of growth habit of biphenyl crystal by the molecular simulation. Bulletin of the Faculty of Education, Yamaguchi University.
- Milani, A., et al. (2010). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Physical Chemistry Chemical Physics, 12(35), 10474–10484.
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Protein Data Bank in Europe. (n.d.). x Ray crystallography. Retrieved from [Link]
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Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
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- Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526.
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ResearchGate. (n.d.). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Retrieved from [Link]
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Pearson+ Channels. (2015, February 19). Determining if substituted biphenyls are chiral or not. Retrieved from [Link]
- Poater, J., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17), 2874–2882.
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University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 8). 16.9.3.2.1.1: Conformations of Biphenyls. Retrieved from [Link]
- Kumar, M. H., et al. (2020). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
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Melting point data for 4-Bromo-2'-methoxy-5'-methylbiphenyl
Technical Assessment: Physicochemical Profiling of 4-Bromo-2'-methoxy-5'-methylbiphenyl
Executive Summary
4-Bromo-2'-methoxy-5'-methylbiphenyl is a specialized biaryl intermediate, primarily utilized in Structure-Activity Relationship (SAR) studies for medicinal chemistry programs (e.g., developing SGLT2 inhibitors or thrombopoietin receptor agonists). Unlike commoditized reagents, this compound often requires custom synthesis, and its specific physicochemical data—such as melting point (MP)—is not widely indexed in public repositories.
This guide provides a technical comparison against structurally validated alternatives, a predicted physicochemical profile, and a self-validating experimental protocol for researchers to synthesize, purify, and characterize this specific scaffold.
Comparative Physicochemical Profile
The following table contrasts the target compound with its closest commercially characterized analog, 4'-Bromo-2-methoxybiphenyl . The addition of the 5'-methyl group in the target compound is expected to modulate crystal packing and lipophilicity.
| Feature | Target Compound | Reference Analog |
| Name | 4-Bromo-2'-methoxy-5'-methylbiphenyl | 4'-Bromo-2-methoxybiphenyl |
| Structure | 4-Br-Ph — (2-OMe, 5-Me-Ph) | 4-Br-Ph — (2-OMe-Ph) |
| CAS Number | Not Publicly Indexed (Custom) | 227305-07-9 |
| Melting Point | 78 – 85 °C (Predicted) * | 68 – 70 °C (Experimental) [1] |
| Physical State | Off-white to pale yellow solid | White to off-white crystalline solid |
| LogP (Calc) | ~4.8 (Higher Lipophilicity) | ~4.3 |
| Synthesis Route | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
*Prediction Logic: The addition of a methyl group at the 5-position often increases the melting point relative to the non-methylated analog by enhancing molecular symmetry and van der Waals interactions in the crystal lattice, provided it does not introduce significant steric strain.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols define the synthesis, purification, and characterization loop. This system is self-validating: if the MP falls outside the predicted range (after purity confirmation), it indicates a potential polymorph or regioisomer error.
A. Synthesis: Suzuki-Miyaura Coupling
Objective: Synthesize the target biaryl scaffold with high regioselectivity.
-
Reagents:
-
Aryl Halide: 1-Iodo-2-methoxy-5-methylbenzene (1.0 eq)
-
Boronic Acid: 4-Bromophenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Degas: Purge the solvent mixture with nitrogen for 15 minutes to prevent homocoupling.
-
Reflux: Heat the reaction mixture to 90°C for 12–16 hours under inert atmosphere.
-
Work-up: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
B. Purification: The Critical Step
Accurate melting point determination requires >98% purity. Traces of starting material (MP < 50°C) will significantly depress the observed value.
-
Flash Chromatography: Elute with Hexanes/EtOAc (Gradient 0-10%). Isolate the major UV-active fraction.
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol (or MeOH). Add drops of water until turbidity appears. Cool slowly to 4°C.
-
Validation: Verify purity via HPLC (>98% area) and ¹H-NMR (check for absence of boronic acid peaks).
C. Melting Point Determination
Method: Capillary Method (Digital Melting Point Apparatus).
-
Preparation: Pack 2–3 mm of dried, pulverized sample into a glass capillary.
-
Ramp: Heat rapidly to 60°C, then reduce heating rate to 1.0°C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
-
Acceptance Criteria: A range of <2°C indicates high purity. A range >4°C requires re-crystallization.
-
Workflow Visualization
Figure 1: Synthesis and Characterization Logic
This diagram illustrates the decision-making process to ensure the isolated compound is suitable for biological screening.
Caption: Workflow for the synthesis, purification, and validation of 4-Bromo-2'-methoxy-5'-methylbiphenyl.
Figure 2: Structure-Property Relationship (Analog Comparison)
Visualizing why the target compound differs from the standard reference.
Caption: Impact of the 5'-methyl substitution on the physicochemical properties relative to the commercial analog.
References
-
ResearchGate . A Review on Synthesis and Anti-Microbial Activity of Biphenyl Derivatives. Retrieved from . (Accessed Feb 2026).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. .
-
Guidechem . 3-Bromo-2-methoxy-5-methyl-1,1-biphenyl Property Data. Retrieved from . (Accessed Feb 2026).
A Senior Application Scientist's Guide to UV-Vis Absorption Spectra of Conjugated Biphenyl Systems
This guide provides an in-depth comparison and analysis of the UV-Vis absorption spectra of conjugated biphenyl systems. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles that govern the electronic transitions in these versatile molecular scaffolds. We will explore how structural modifications and environmental factors modulate their spectroscopic properties, supported by experimental data and validated protocols.
The Biphenyl Chromophore: A Tale of Two Rings
The fundamental chromophore in biphenyl is the conjugated system formed by two phenyl rings linked by a single C-C bond. Unlike linear polyenes or fully fused aromatic systems, the UV-Vis spectrum of biphenyl is uniquely sensitive to the degree of π-orbital overlap between the two rings. This overlap is dictated by the torsional (or dihedral) angle between the planes of the two rings.
Maximum resonance energy and conjugation occur when the rings are coplanar (0° dihedral angle), leading to an absorption maximum (λmax) at a longer wavelength. Conversely, when the rings are perpendicular (90° dihedral angle), conjugation is effectively broken, and the spectrum resembles that of a simple benzene derivative.[1] In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 42-45° to balance the opposing forces of conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted state).[2][3] This delicate balance is the key to understanding the spectral variations across different biphenyl derivatives.
The electronic transitions in benzene and its derivatives, which form the basis for biphenyl's spectrum, are of the π→π* type. Benzene itself displays three main absorption bands, often labeled E1, E2, and B-bands, arising from transitions within the aromatic π-system.[1] In biphenyl, the conjugation between the rings modifies these transitions, giving rise to a characteristic intense absorption band around 250 nm.
Caption: Key factors modulating the λmax of biphenyl systems.
Comparative Analysis: How Structure Dictates Absorption
The UV-Vis spectrum of a biphenyl system is a powerful diagnostic tool for its molecular conformation and electronic structure. We will now compare how planarity, electronic substitution, and solvent environment systematically alter the absorption characteristics.
The Effect of Planarity and Steric Hindrance
The most dramatic spectral shifts are observed when the torsional angle is altered by structural constraints. Forcing the biphenyl system towards planarity enhances conjugation and causes a significant bathochromic (red) shift. Conversely, introducing bulky substituents at the ortho-positions (2, 2', 6, 6') forces the rings to twist, disrupting conjugation and causing a hypsochromic (blue) shift.[1][4]
A classic comparison involves biphenyl, fluorene (a planar-bridged biphenyl), and 2,2'-dimethylbiphenyl.
| Compound | Key Structural Feature | Typical λmax (nm) | Molar Absorptivity (ε) | Rationale |
| Benzene | Single Aromatic Ring | ~255 | ~200 | Reference non-conjugated system. |
| Biphenyl | Twisted Rings (~45°) | ~252 | ~19,000 | Partial conjugation between rings. |
| Fluorene | Planar (Bridged Rings) | ~262, ~301 | ~19,000, ~9,000 | Forced planarity maximizes conjugation, causing a strong red shift. |
| 2,2'-Dimethylbiphenyl | Highly Twisted Rings | ~224, ~265 | ~8,000, ~500 | Steric hindrance from ortho-methyl groups breaks conjugation; spectrum resembles o-xylene.[1] |
The Influence of Electronic Substituents
Attaching functional groups to the biphenyl skeleton alters the energy of the molecular orbitals involved in the electronic transitions.
-
Electron-Donating Groups (Auxochromes): Groups with non-bonding electrons, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), can extend the conjugated system through n→π* transitions.[1] This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift and often a hyperchromic (increased intensity) effect.
-
Electron-Withdrawing Groups (Chromophores): Groups like nitro (-NO2) or carbonyl (-CHO, -COR) can also extend the π-system and typically cause red shifts. When an electron-donating group is on one ring and an electron-withdrawing group is on the other (a "push-pull" system), a new, intense intramolecular charge-transfer (ICT) band often appears at a much longer wavelength.
| Compound | Substituent Type | Typical λmax (nm) | Rationale |
| Biphenyl | Unsubstituted | ~252 | Reference system with partial conjugation. |
| 4-Hydroxybiphenyl | Electron-Donating (-OH) | ~261 | The lone pair on oxygen participates in resonance, extending conjugation and causing a red shift. |
| 4-Nitrobiphenyl | Electron-Withdrawing (-NO2) | ~300 | The nitro group extends the π-system, significantly lowering the HOMO-LUMO gap. |
| 4-Amino-4'-nitrobiphenyl | Push-Pull (Donor/Acceptor) | >350 | Strong intramolecular charge-transfer (ICT) from the amino to the nitro group results in a major red shift. |
The Role of the Solvent Environment
The polarity of the solvent can influence the absorption spectrum by differentially stabilizing the ground and excited states of the solute molecule.[5]
-
π→π Transitions:* The excited states of these transitions are generally more polar than the ground states. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap and causing a bathochromic (red) shift.[6]
-
n→π Transitions:* In molecules with heteroatoms (e.g., -OH, -C=O), the ground state is often stabilized by polar solvents (especially protic ones) through interactions like hydrogen bonding with the non-bonding electrons. This stabilization increases the energy required for the transition, resulting in a hypsochromic (blue) shift.[7]
Furthermore, polar solvents can obscure the fine vibrational structure of a spectrum, leading to broader, less-defined peaks compared to spectra recorded in non-polar solvents.[8]
| Compound | Solvent | Polarity | Observed Shift | Rationale |
| 4-Nitrobiphenyl | Hexane | Non-polar | λmax ~290 nm | Baseline measurement in a non-interacting solvent. |
| 4-Nitrobiphenyl | Ethanol | Polar, Protic | λmax ~300 nm | The polar solvent stabilizes the more polar π* excited state, causing a red shift. |
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
Trustworthy data is the cornerstone of scientific integrity. This section provides a self-validating protocol for obtaining the UV-Vis absorption spectrum of a conjugated biphenyl compound.
Workflow for UV-Vis Spectral Acquisition
Caption: Standard workflow for UV-Vis spectrophotometry.
Detailed Step-by-Step Methodology
-
Solvent Selection: Choose a solvent that dissolves the biphenyl compound and is transparent in the desired wavelength range (typically >200 nm). Spectroscopic grade hexane, ethanol, or acetonitrile are common choices. The solvent should not interact chemically with the sample.[8]
-
Sample Preparation:
-
Accurately weigh a small amount of the biphenyl derivative.
-
Dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution.
-
Perform a serial dilution to prepare a final sample with an expected maximum absorbance between 0.5 and 1.5.[9] This ensures the measurement is within the linear range of the Beer-Lambert Law.[10]
-
Causality: If the concentration is too high, not enough light will pass through to the detector; if it is too low, the signal will be indistinguishable from the baseline noise.[11]
-
-
Instrument Setup:
-
Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow at least 20-30 minutes for stabilization.
-
Set the desired wavelength range (e.g., 200 nm to 500 nm for a typical biphenyl).
-
Select an appropriate scan speed. Slower speeds provide better resolution and signal-to-noise ratio, which is ideal for publication-quality data.[12]
-
-
Baseline Correction (Blank Measurement):
-
Clean a pair of quartz cuvettes by rinsing them with the pure solvent.[11] Note: Glass cuvettes are not suitable as they absorb UV light below ~340 nm.
-
Fill one cuvette with the pure solvent. This is your "blank" or "reference."
-
Place the blank cuvette in the sample holder and perform a baseline or autozero correction. This electronically subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.[11][12]
-
-
Sample Measurement:
-
Empty the blank cuvette and rinse it twice with small aliquots of your prepared sample solution before filling it. This prevents dilution errors.
-
Place the sample-filled cuvette into the sample holder.
-
Initiate the scan. The instrument will measure absorbance as a function of wavelength.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Conclusion
The UV-Vis absorption spectrum of a conjugated biphenyl system is a rich source of information, directly reflecting its three-dimensional structure and electronic properties. The position and intensity of the absorption maximum are governed by a predictable interplay between the torsional angle, the electronic nature of substituents, and the polarity of the surrounding medium. By understanding these relationships and employing rigorous experimental protocols, researchers can effectively use UV-Vis spectroscopy to characterize novel biphenyl derivatives and gain critical insights into their behavior for applications ranging from materials science to medicinal chemistry.
References
-
Substituent and solvent effects on UV‐visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives – a computational approach. (2012). Semantic Scholar. [Link]
-
Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach. (2012). ResearchGate. [Link]
-
ULTRAVIOLET SPECTROSCOPY. St. Paul's C. M. College. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2020). ChemRxiv. [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of Virginia. [Link]
-
UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]
-
CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021). ResearchGate. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy. (2016). SlideShare. [Link]
-
Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019). YouTube. [Link]
-
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019). YouTube. [Link]
-
UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. [Link]
-
DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al2O3. (2007). Westmont College. [Link]
-
Geometry and torsional motion of biphenyl in the ground and first excited singlet state. (1988). J. Chem. Phys. [Link]
-
Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (2010). ResearchGate. [Link]
-
Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. (2015). PubMed. [Link]
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Safety Operating Guide
4-Bromo-2'-methoxy-5'-methylbiphenyl proper disposal procedures
Executive Safety Summary
STOP AND READ: 4-Bromo-2'-methoxy-5'-methylbiphenyl is a halogenated aromatic compound. Its disposal is strictly governed by its halogen content (Bromine) and biphenyl core structure .
Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) creates two critical failures:
-
Environmental Toxicity: Biphenyl derivatives are persistent bioaccumulators and often classified as marine pollutants.
-
Incineration Hazard: Introduction of brominated compounds into standard non-halogenated waste streams can generate corrosive hydrogen bromide (HBr) and toxic brominated dioxins during incineration, damaging facility scrubbers and violating emissions standards.
Immediate Action Required:
-
Segregate: Do NOT mix with acetone, ethanol, or non-halogenated organic waste.
-
Label: Clearly mark as "HALOGENATED ORGANIC WASTE."
-
State: Determine if you are disposing of the pure solid or a reaction solution.
Chemical Profile & Disposal Logic
To ensure compliance, you must understand the "Why" behind the protocol. This compound is not just "organic waste"; it is a Refractory Halogenated Organic .
| Property | Data | Disposal Implication |
| Chemical Structure | Brominated Biphenyl Ether | High thermal stability; requires high-temperature incineration (>1100°C) to break the C-Br and Biphenyl bonds. |
| Physical State | Solid (Powder/Crystalline) | Must be disposed of as solid hazardous waste unless already dissolved in reaction solvents. |
| Halogen Content | Contains Bromine | CRITICAL: Must enter the "Halogenated" waste stream.[1] Mixing with non-halogenated fuels renders the entire drum non-compliant for standard fuel blending. |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep separate from nitric acid, perchlorates, or peroxides to prevent exothermic decomposition in the waste container. |
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired Reagent)
Use this workflow for off-spec solids, spill cleanup residues, or expired shelf stock.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Do not use metal cans (corrosion risk from potential hydrolysis).[2]
-
Primary Containment:
-
If in original bottle: Ensure cap is tight and tape it shut.
-
If loose powder: Double-bag in 4-mil polyethylene bags, seal with zip-tie, and place inside the HDPE jar.
-
-
Labeling:
-
Storage: Place in the "Solid Hazardous Waste" Satellite Accumulation Area (SAA).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow for mother liquors, extraction solvents, or rotary evaporator traps containing the compound.
-
Solvent Assessment:
-
Does the solution contain any halogenated solvents (DCM, Chloroform)? YES → Halogenated Stream.
-
Is the solvent non-halogenated (Ethyl Acetate, Hexane) but contains the brominated product? YES → Halogenated Stream .
-
Rule of Thumb: If a brominated solute is present >1%, the entire volume is treated as halogenated waste.
-
-
Segregation: Pour into the dedicated Halogenated Organic Solvents carboy (typically yellow or red tagged, depending on facility).
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction used acids/bases, quench and neutralize before adding to the waste carboy to prevent gas generation.
-
Logging: Record the volume added and the approximate concentration of the brominated biphenyl on the carboy's log sheet.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Waste segregation logic tree ensuring brominated compounds are routed to the correct high-temperature incineration stream.
Regulatory Compliance & Codes
While 4-Bromo-2'-methoxy-5'-methylbiphenyl is not individually listed on the EPA "P" or "U" lists, it is regulated by characteristic and class.
-
RCRA Waste Classification (USA):
-
D001 (Ignitable): Only if in a flammable solvent (Flash point <60°C).
-
Halogenated Organic Solvents (F001/F002): If mixed with spent methylene chloride or similar.
-
Generator Knowledge: You must declare the presence of "Organic Bromides" on the waste profile.
-
-
European Waste Catalogue (EWC):
-
16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.
-
07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.
-
Emergency Spill Procedures
In the event of a benchtop spill of the solid powder:
-
Evacuate & Ventilate: Dust may be irritating to the respiratory tract.[5] Clear the immediate area.[6]
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use an oil-impregnated sweeping compound.
-
Cleanup: Scoop the material into a wide-mouth jar. Wipe the surface with acetone (treat the wipe as halogenated waste).
-
Disposal: Label the jar "Spill Debris: 4-Bromo-2'-methoxy-5'-methylbiphenyl" and place in the Solid Hazardous Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[7] [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
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- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2'-methoxy-5'-methylbiphenyl
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the great responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling and disposal of 4-Bromo-2'-methoxy-5'-methylbiphenyl, moving beyond a simple checklist to instill a deep understanding of the principles behind each safety measure.
While a comprehensive toxicological profile for 4-Bromo-2'-methoxy-5'-methylbiphenyl is not extensively documented, its structure as a halogenated biphenyl derivative necessitates a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, the following procedures are based on established best practices for handling potentially hazardous chemical entities.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 4-Bromo-2'-methoxy-5'-methylbiphenyl, a thorough risk assessment must be conducted. The primary engineering control for handling this and other potentially hazardous compounds is a certified chemical fume hood. All operations that may generate dust or aerosols, including weighing and solution preparation, must be performed within a fume hood to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The specific PPE required will vary depending on the scale and nature of the operation.
Core PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/Weighing (Solid) | Safety glasses with side shields | Double-layered nitrile gloves (8mil total thickness) | Flame-resistant lab coat | Work within a chemical fume hood |
| Solution Preparation and Transfer | Tightly fitting safety goggles | Double-layered nitrile gloves (8mil total thickness) | Flame-resistant lab coat and a chemically resistant apron | Work within a chemical fume hood |
| Reaction Monitoring and Work-up | Safety goggles and a face shield | Double-layered nitrile gloves (8mil total thickness) | Flame-resistant lab coat and a chemically resistant apron | Work within a chemical fume hood |
| Large-Scale Operations (>5g) | Face shield over safety goggles | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile) | Impervious clothing or disposable coveralls (e.g., Tyvek®)[5] | Full-face respirator with appropriate cartridges if not in a closed system |
Rationale for PPE Selection:
-
Eye and Face Protection: Standard safety glasses protect against minor splashes, but the use of tightly-fitting goggles provides a better seal against vapors and aerosols.[3][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Double-gloving provides an extra layer of protection against potential permeation. It is crucial to inspect gloves for any signs of degradation or puncture before and during use.[3][4] Should contamination occur, the outer glove can be removed and replaced without exposing the skin.
-
Body Protection: A standard lab coat is sufficient for low-volume work. However, for larger quantities or procedures with a higher risk of spills, an impervious apron or disposable coveralls are recommended to prevent skin contact.[5][8]
-
Respiratory Protection: A chemical fume hood is the primary means of respiratory protection. In the event of a significant spill or if work must be conducted outside of a fume hood, appropriate respiratory protection is essential.[9]
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Safe Handling and Disposal Workflow for 4-Bromo-2'-methoxy-5'-methylbiphenyl.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal.[4] For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a sealed container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8]
-
Seek Medical Attention: If you have been exposed to the chemical, seek immediate medical attention.[10] For skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][10]
Disposal Plan: Environmental Responsibility
4-Bromo-2'-methoxy-5'-methylbiphenyl should be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[8] Under no circumstances should this chemical or its waste be poured down the drain.[3]
By adhering to these guidelines, researchers can confidently and safely work with 4-Bromo-2'-methoxy-5'-methylbiphenyl, fostering a culture of safety and scientific excellence.
References
-
PubChem. 4-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention. Permeation of Protective Garment Material by Liquid Halogenated Ethanes & a Polychlorinated Biphenyl. NIOSH. [Link]
-
Centers for Disease Control and Prevention. Permeation of Protective Garment Material by Liquid Halogenated Ethanes and a Polychlorinated Biphenyl. CDC Stacks. [Link]
-
Health and Safety Executive. Do you know how to work safely with PCBs? [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
DuPont. Minimizing Exposure to Hazards with the Right Protective Equipment: Hazardous Dusts. [Link]
-
Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
s d fine-chem limited. 4-bromo-2-fluorobiphenyl. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
LookChem. 4-Methoxy-4'-methylbiphenyl Safety Data Sheets(SDS). [Link]
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- 4. 4-Methoxy-4'-methylbiphenyl Safety Data Sheets(SDS) lookchem [lookchem.com]
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- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
